N-[(1E)-3-[(2E)-2-(4-hydroxy-3-methoxy-2-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
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Overview
Description
N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide group, a thiophene ring, and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple stepsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over reaction parameters such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amine group.
Substitution: The benzamide and thiophene groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with modified functional groups .
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
Uniqueness
N-[(1E)-1-{N’-[(E)-(4-HYDROXY-3-METHOXY-2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H18N4O6S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C22H18N4O6S/c1-32-20-18(27)10-9-15(19(20)26(30)31)13-23-25-22(29)17(12-16-8-5-11-33-16)24-21(28)14-6-3-2-4-7-14/h2-13,27H,1H3,(H,24,28)(H,25,29)/b17-12+,23-13+ |
InChI Key |
UXMZFPDGVQQYHE-WJCXXMICSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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